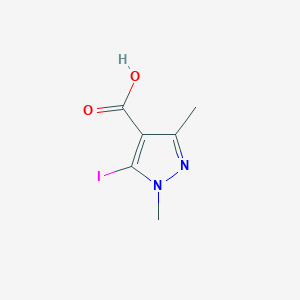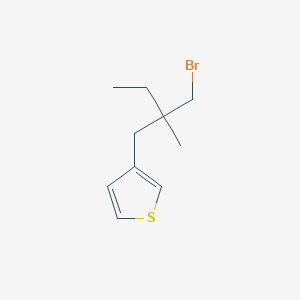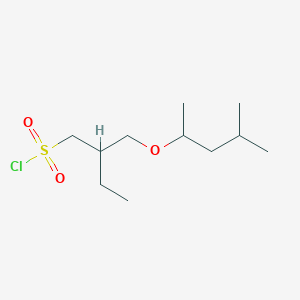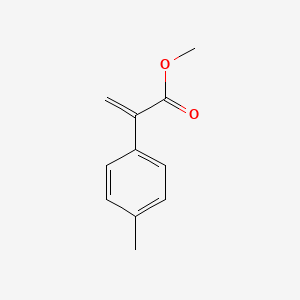
Methyl 2-(4-methylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl group is substituted with a methyl group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(4-methylphenyl)prop-2-enoate can be synthesized through the esterification of 4-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of methyl acrylate with 4-methylphenylacetic acid. This process is catalyzed by acidic ion exchangers and carried out under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(4-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: 4-Bromo-2-(4-methylphenyl)prop-2-enoate.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(4-methylphenyl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation .
Industry: this compound is used in the production of fragrances and flavoring agents. It is also employed in the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of methyl 2-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 4-methylcinnamic acid and methanol. Additionally, it can undergo oxidation to form reactive intermediates that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-(3-chlorophenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
Comparison: Methyl 2-(4-methylphenyl)prop-2-enoate is unique due to the presence of a methyl group at the para position of the phenyl ring, which influences its reactivity and physical properties. Compared to its analogs, this compound exhibits distinct chemical behavior in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
methyl 2-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |
Clé InChI |
SYULESWCXYLZKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


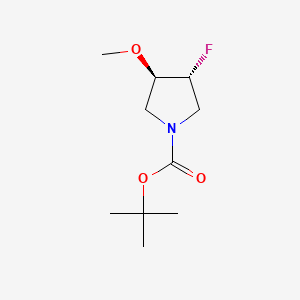
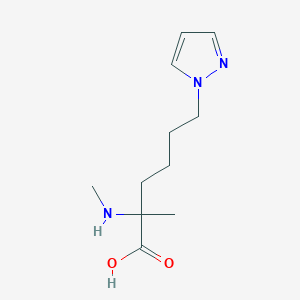


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)


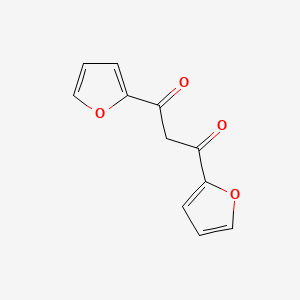

![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
